molecular formula C17H17FN4O2S B14760284 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide CAS No. 914266-57-2

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide

Cat. No.: B14760284
CAS No.: 914266-57-2
M. Wt: 360.4 g/mol
InChI Key: OQGLHAJUGAWRRS-UHFFFAOYSA-N
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Description

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a hydroxymethyl group, and an imidazolylidene-thiazole core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiazole intermediates, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and substituted fluorophenyl compounds .

Scientific Research Applications

2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide lies in its fluorophenyl group, which can enhance its binding affinity and selectivity towards specific molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

914266-57-2

Molecular Formula

C17H17FN4O2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-2-(hydroxymethyl)-1H-imidazol-5-yl]-N-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17FN4O2S/c1-9(2)19-16(24)12-8-25-17(20-12)15-14(21-13(7-23)22-15)10-3-5-11(18)6-4-10/h3-6,8-9,23H,7H2,1-2H3,(H,19,24)(H,21,22)

InChI Key

OQGLHAJUGAWRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CSC(=N1)C2=C(N=C(N2)CO)C3=CC=C(C=C3)F

Origin of Product

United States

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